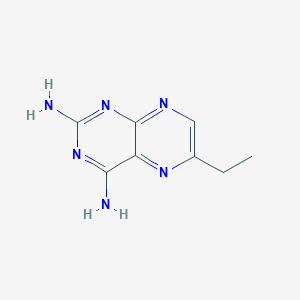

6-Ethylpteridine-2,4-diamine

説明

Structure

3D Structure

特性

IUPAC Name |

6-ethylpteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-2-4-3-11-7-5(12-4)6(9)13-8(10)14-7/h3H,2H2,1H3,(H4,9,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKRFOVMCPRUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=N1)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608945 | |

| Record name | 6-Ethylpteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192587-16-9 | |

| Record name | 6-Ethylpteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 6 Ethylpteridine 2,4 Diamine

Established Synthetic Routes for Pteridine-2,4-diamines

The synthesis of the pteridine-2,4-diamine scaffold, the foundational structure of the target compound, is primarily achieved by constructing the pyrazine (B50134) ring onto a pre-existing, appropriately substituted pyrimidine (B1678525) ring. nih.gov This approach offers considerable flexibility in the introduction of various functional groups. mdpi.com

Condensation Reactions in Pteridine (B1203161) Core Synthesis (e.g., Isay Reaction)

A cornerstone in pteridine synthesis is the condensation reaction between a diaminopyrimidine and a 1,2-dicarbonyl compound. nih.gov The most prominent of these is the Gabriel-Isay condensation. wikipedia.orgnih.gov This method involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl species such as a diketone or ketoaldehyde to form the pteridine core. nih.gov For the synthesis of 2,4-diamino substituted pteridines, 2,4,5,6-tetraaminopyrimidine (B94255) is the key starting material.

The reaction mechanism is understood to proceed via an initial nucleophilic attack from the more reactive amino group of the pyrimidine onto the more reactive carbonyl group of the dicarbonyl compound, followed by a ring-closing second condensation step, ultimately forming the pyrazine ring. nih.gov

Several classical named reactions exist for pteridine synthesis, each employing a variation of this condensation strategy.

| Reaction Name | Pyrimidine Precursor | Second Reactant Type | Key Feature |

| Gabriel-Isay Condensation | 5,6-Diaminopyrimidine | 1,2-Dicarbonyl compound | A widely used, popular method for pterin (B48896) synthesis. nih.govwikipedia.org |

| Timmis Reaction | 5-Nitroso-6-aminopyrimidine | Active methylene (B1212753) compound | Offers high regioselectivity, avoiding isomeric mixtures. nih.govnih.gov |

| Viscontini Reaction | 5,6-Diaminopyrimidine | Sugar-derived α-oxo oximes | Achieves regioselectivity through an Amadori rearrangement. nih.gov |

| Polonovski–Boon Reaction | 6-Amino-5-nitrosopyrimidine | α-picoline, piperidine, pyridine | A method that can yield a reduced 7,8-dihydro-form as the initial product. nih.gov |

This table summarizes key condensation reactions used in the synthesis of the pteridine core.

Ring Closure Strategies for Pyrazine Moiety Formation

The formation of the pyrazine ring is the critical step in the most common synthetic pathways. The Isay condensation exemplifies the strategy of building a pyrazine ring onto an existing pyrimidine. nih.gov However, an alternative, though less frequently employed, strategy is the Taylor method. This approach reverses the sequence, constructing a pyrimidine ring onto a pre-functionalized pyrazine precursor. nih.govmdpi.com The Taylor method utilizes amine sources like guanidine, urea, or thiourea (B124793) to form the pyrimidine ring. mdpi.com

The choice of strategy often depends on the availability and substitution pattern of the starting pyrazine or pyrimidine. For pteridine-2,4-diamines, the pyrimidine-first approach is generally more flexible. mdpi.com The dimerization of azomethine ylides has also been explored as an alternative route for pyrazine formation in other chemical systems, which could present a theoretical, though not commonly applied, pathway. nih.gov

Regioselective Functionalization Approaches

A significant challenge in pteridine synthesis, particularly with the Isay reaction, is achieving regioselectivity. When an unsymmetrical 1,2-dicarbonyl compound is used, the condensation can lead to the formation of two different regioisomers (e.g., a 6-substituted versus a 7-substituted pteridine). In the traditional Gabriel-Isay condensation, the 7-substituted isomer is often the major product. nih.gov

Several strategies have been developed to control the reaction's outcome and favor the desired 6-substituted isomer:

pH Control: Adjusting the acidity of the reaction medium can significantly influence the isomer ratio. For the synthesis of the related 2,4-diamino-6-hydroxymethylpteridine, lowering the pH to approximately 3.0 resulted in a 20:1 ratio favoring the desired 6-isomer over the 7-isomer. nih.govgoogle.com

Reaction Conditions: Microwave-assisted Gabriel-Isay condensations have been reported to yield 6-substituted pterins with high regiospecificity and reduced reaction times. nih.gov

Alternative Reactions: The Timmis reaction, which condenses a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, is inherently regioselective and avoids the issue of isomer formation. nih.gov

Post-Synthesis Separation: If a mixture of isomers is formed, they can sometimes be separated based on differing physical properties. One method involves the addition of sodium bisulfite (NaHSO3), which forms sulfite (B76179) adducts with the pteridine isomers. These adducts often have different solubilities, allowing for the separation and isolation of the 6-substituted pterin with high purity. mdpi.com

Strategies for the Introduction and Modification of the 6-Ethyl Substituent

The most direct method for introducing the ethyl group at the C6 position of the 2,4-diaminopteridine (B74722) core is through the judicious choice of the dicarbonyl reactant in a condensation reaction. Specifically, the Isay condensation of 2,4,5,6-tetraaminopyrimidine with 2,3-pentanedione (B165514) would theoretically yield 6-ethyl-7-methylpteridine-2,4-diamine and its regioisomer. To obtain solely the 6-ethyl product, a reactant like 1-ethoxy-1,2-butanedione or a similar α-keto aldehyde would be required, followed by reduction of the resulting aldehyde or ketone at the 7-position if necessary.

Alternatively, the ethyl group can be introduced by modifying a pre-formed pteridine ring. This requires the presence of a reactive functional group at the C6 position. The electron-deficient nature of the pteridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. herts.ac.uk

Advanced synthetic strategies for C6 functionalization include:

Organometallic Coupling Reactions: If a 6-halopteridine (e.g., 6-chloropterin) derivative is available, palladium-catalyzed cross-coupling reactions like the Sonogashira coupling can be employed to form a C-C bond by introducing an alkyne. mdpi.comorientjchem.org Subsequent reduction of the alkyne would yield the desired ethyl group.

Activation of C6: The C6 position can be activated for nucleophilic substitution by converting a hydroxyl or oxo group into a more reactive triflate or tosylate group. clockss.orgresearchgate.net This activated position can then react with a suitable carbon nucleophile.

Advanced Synthetic Techniques for Pteridine Backbone Derivatization

The inherent chemical properties of pteridines, particularly their low solubility, present significant hurdles to their synthesis and derivatization. Modern synthetic chemistry has developed techniques to address these challenges.

Overcoming Solubility Challenges in Pterin Synthesis

The poor solubility of many pterins is a major obstacle in their chemical manipulation. researchgate.net This insolubility stems from strong intermolecular hydrogen bonding facilitated by the amino and keto/enol groups on the pteridine scaffold. nih.govsolubilityofthings.com This characteristic can make reactions and purification extremely difficult. researchgate.net

| Technique | Principle | Advantage |

| Substituent Modification | Alkylation of exocyclic amine or amide functionalities to disrupt the hydrogen-bonding network. nih.gov | Increases solubility in organic solvents, facilitating further reactions. |

| Solid-Phase Synthesis | The pteridine precursor is attached to a polymer resin, reactions are carried out, and the final product is cleaved from the support. nih.gov | Simplifies purification by allowing filtration to remove excess reagents and byproducts. |

| Mechanochemistry | Solvent-free synthesis using mechanical force (e.g., ball milling) to drive reactions in the solid state. researchgate.net | Environmentally sustainable and effective for otherwise insoluble reactants. researchgate.net |

| Metal Complexation | Coordination of the pterin ligand to a metal center (e.g., Rhenium(I), Nickel(II), Cadmium(II)). mdpi.com | Can dramatically increase solubility in water or other solvents. researchgate.netmdpi.com |

This table presents advanced methods used to circumvent the solubility issues inherent in pterin chemistry.

The formation of metal complexes, for instance, has been shown to render highly insoluble pterin ligands soluble in aqueous solutions. mdpi.com Similarly, mechanochemistry has proven effective for synthesizing complexes from pterin-based ligands that are practically insoluble using traditional solution-based methods, with the resulting complexes showing a remarkable increase in solubility. researchgate.netresearchgate.net These advanced techniques are crucial for expanding the synthetic accessibility and chemical diversity of complex pteridine derivatives.

Cross-Coupling Reactions for C-6 Functionalization (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, enabling the introduction of a wide array of substituents onto heterocyclic systems. libretexts.orglibretexts.org The Suzuki-Miyaura and Sonogashira reactions, in particular, are well-suited for the C-6 functionalization of pteridine scaffolds, typically starting from a 6-halo-2,4-diaminopteridine precursor. While direct examples for 6-ethylpteridine-2,4-diamine are specific, the principles are widely applied to analogous structures like purines and pyrimidines. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction facilitates the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org For the pteridine system, a 6-chloro- or 6-bromopteridine (B3227329) derivative would be reacted with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to yield 6-aryl or 6-vinylpteridines. mdpi.comnih.gov The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orglibretexts.org

Sonogashira Coupling: This method creates a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgmdpi.com It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Applying this to the pteridine core, a 6-halopteridine can be coupled with various terminal alkynes to introduce alkynyl moieties at the C-6 position. nih.govscirp.org These alkynyl-substituted pteridines serve as versatile intermediates for further chemical transformations.

The reaction conditions for these couplings are generally mild and tolerant of various functional groups, making them highly valuable in complex molecule synthesis. mdpi.com Microwave irradiation has also been employed to dramatically reduce reaction times and improve yields. mdpi.com

| Reaction | Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl-Cl, -Br | Ar-B(OH)₂ | Pd(PPh₃)₄ or other Pd(0)/Pd(II) complexes with phosphine (B1218219) ligands | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF, Water mixtures | Inert atmosphere, 70-100 °C |

| Sonogashira | Aryl/Heteroaryl-Br, -I | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI (co-catalyst), PPh₃ (ligand) | Et₃N, Diisopropylamine | DMF, THF, Acetonitrile | Inert atmosphere, Room temp. to 100 °C |

DBU-Promoted Amidation and Other Mechanistic Catalyses

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic organic base that has gained prominence as a versatile catalyst in organic synthesis. organic-chemistry.org It is particularly effective in promoting amidation reactions, which are crucial for installing amide functionalities in drug candidates and other biologically active molecules.

One significant challenge in pteridine chemistry is the poor solubility of many derivatives, which can hinder synthetic transformations. nih.gov Research has shown that DBU can effectively address this issue in amidation reactions. nih.gov In a study on 7-methoxycarbonylpterin, DBU was found to play a dual role. nih.gov Firstly, it reacts with the pterin to form a soluble DBU salt, overcoming the solubility barrier. Secondly, an additional amount of DBU promotes the direct conversion of the ester to an amide upon reaction with an amine. nih.gov

This DBU-promoted amidation methodology is highly efficient, with some reactions reaching completion in as little as five minutes and often producing yields greater than 80%. nih.gov The process is applicable to a range of amines, demonstrating its broad scope. Although this specific study focused on a C-7 substituted pterin, the principle is readily adaptable to pteridine derivatives functionalized with an ester group at other positions, such as on a side chain at the C-6 position.

Beyond simple amidation, DBU's catalytic activity extends to various other transformations, including the aminolysis of methyl esters and mediating couplings involving acyl imidazoles. organic-chemistry.orgresearchgate.net Its role as a nucleophilic catalyst allows it to accelerate reactions that are often sluggish with other bases or catalysts, especially with unreactive substrates like electron-deficient anilines. organic-chemistry.org This versatility makes DBU a powerful tool for the chemical derivatization of complex heterocyclic systems like 6-Ethylpteridine-2,4-diamine.

| Amine Substrate | Reaction Time | Yield |

|---|---|---|

| Benzylamine | 5 min | >90% |

| 4-Methoxybenzylamine | 5 min | >90% |

| Piperidine | 5 min | >90% |

| Morpholine | 15 min | ~85% |

| Aniline | 3 hours | ~70% |

Advanced Analytical and Spectroscopic Characterization of 6 Ethylpteridine 2,4 Diamine

Chromatographic Separation Techniques for Pteridine-2,4-diamines

Chromatographic techniques are fundamental for the isolation and quantification of pteridine (B1203161) derivatives. Due to the polar nature of the pteridine core, specialized methods are often required to achieve efficient separation and resolution from other components.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pteridines. nih.gov The high polarity of these compounds presents a chromatographic challenge, leading to the development of various separation modalities. mdpi.com Methodologies frequently employed include reversed-phase (RP), ion-pair, ion-exchange, and hydrophilic interaction liquid chromatography (HILIC). nih.govmdpi.com For polar compounds like pteridine-2,4-diamines, hydrophilic-modified C18 columns (often designated as AQ-type) can provide enhanced retention and separation. Gradient elution is typically necessary to resolve compounds with differing polarities effectively.

A representative HPLC method suitable for the analysis of polar pteridine-2,4-diamine analogues is detailed in the table below.

| Parameter | Condition |

|---|---|

| Chromatographic Column | Hydrophilic C18 (e.g., YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm) google.com |

| Mobile Phase A | 20mM Potassium Dihydrogen Phosphate (KH₂PO₄) in Water google.com |

| Mobile Phase B | Methanol (B129727) google.com |

| Elution Mode | Gradient Elution google.com |

| Flow Rate | 1.0 mL/min google.com |

| Column Temperature | 45 °C google.com |

| Detection | UV-Vis (Diode Array Detector), ~210 nm google.com |

Coupled Techniques: HPLC-Mass Spectrometry (MS and MS/MS) Applications

To enhance sensitivity and specificity, HPLC systems are frequently coupled with mass spectrometry (MS) detectors. The use of HPLC-MS, and particularly tandem mass spectrometry (HPLC-MS/MS), allows for the definitive identification and quantification of pteridines, even at low concentrations. researchgate.net Electrospray ionization (ESI) in positive mode is typically effective for pteridines, generating a protonated molecular ion [M+H]⁺. mdpi.com Tandem MS provides structural information through collision-induced dissociation (CID), where the precursor ion is fragmented to produce characteristic product ions. This technique is highly selective and can differentiate between isobaric compounds. researchgate.net

| Parameter | Setting |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mdpi.com |

| Precursor Ion (for 6-Ethylpteridine-2,4-diamine) | m/z 191.10 [M+H]⁺ (Predicted) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Collision Gas | Argon or Nitrogen |

| Key Parameters | Declustering Potential (DP), Collision Energy (CE), Collision Exit Potential (CXP) researchgate.net |

Capillary Electrophoresis (CE) in Pteridine Analysis

Capillary electrophoresis (CE) offers an alternative and often superior separation mechanism for pteridines compared to HPLC. nih.gov CE separates analytes based on their charge-to-size ratio in an electric field, providing very high separation efficiency and resolution. This technique is particularly well-suited for analyzing complex biological samples where pteridine concentrations may be low. To achieve the necessary sensitivity for trace analysis, CE is often coupled with highly sensitive detection methods, such as laser-induced fluorescence (LIF), which can detect pteridines at concentrations below the nanomolar range. nih.gov

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 60 cm total length (35 cm effective), 50 µm i.d. nih.gov |

| Background Electrolyte (BGE) | 0.1 M Tris - 0.1 M Borate - 2 mM EDTA buffer, pH 8.75 nih.gov |

| Separation Voltage | Typically 15-25 kV |

| Injection Mode | Hydrodynamic or Electrokinetic |

| Detection | Laser-Induced Fluorescence (LIF) nih.gov |

Spectroscopic and Spectrometric Elucidation of Molecular Structure

Following separation and isolation, spectroscopic and spectrometric methods are employed to confirm the molecular structure of 6-Ethylpteridine-2,4-diamine. These techniques provide unambiguous evidence of the atomic arrangement, molecular weight, and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the ethyl group's methylene (B1212753) and methyl protons, and the amine protons. The ¹³C NMR spectrum would correspondingly show signals for each unique carbon atom in the pteridine ring and the ethyl substituent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 (Pteridine ring) | ~8.5 | Singlet (s) | - |

| -NH₂ (at C4) | ~7.0 | Broad Singlet (br s) | - |

| -NH₂ (at C2) | ~6.5 | Broad Singlet (br s) | - |

| -CH₂- (Ethyl group) | ~2.8 | Quartet (q) | ~7.5 |

| -CH₃ (Ethyl group) | ~1.3 | Triplet (t) | ~7.5 |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | ~162 |

| C-2 | ~160 |

| C-6 | ~158 |

| C-8a | ~154 |

| C-7 | ~140 |

| C-4a | ~120 |

| -CH₂- (Ethyl group) | ~25 |

| -CH₃ (Ethyl group) | ~14 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and investigating its fragmentation pathways. For 6-Ethylpteridine-2,4-diamine (C₈H₁₀N₆), the calculated monoisotopic mass is 190.0967 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Upon ionization (e.g., electron impact or electrospray), the molecular ion (M⁺˙ or [M+H]⁺) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. chemguide.co.uk For amines and aromatic compounds, fragmentation often involves α-cleavage, which is the breaking of a C-C bond adjacent to the heteroatom or aromatic ring, as this leads to the formation of a stable, resonance-stabilized cation. youtube.commiamioh.edu

For 6-Ethylpteridine-2,4-diamine, the primary fragmentation is expected to occur at the ethyl side chain.

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Fragmentation Pathway |

|---|---|---|

| 190 | [C₈H₁₀N₆]⁺˙ | Molecular Ion (M⁺˙) |

| 175 | [M - CH₃]⁺ | α-cleavage; loss of a methyl radical from the ethyl group to form a stable cation. |

| 162 | [M - C₂H₄]⁺˙ | McLafferty-type rearrangement with loss of ethene. |

| 135 | [C₅H₅N₅]⁺˙ | Loss of ethyl group and HCN from the pyrimidine (B1678525) ring. |

Compound Reference Table

| Compound Name |

|---|

| 6-Ethylpteridine-2,4-diamine |

| 2,4-diamino-6-hydroxypyrimidine |

| Potassium Dihydrogen Phosphate |

| Methanol |

| Tris (Tris(hydroxymethyl)aminomethane) |

| Borate |

| EDTA (Ethylenediaminetetraacetic acid) |

| Argon |

| Nitrogen |

| DMSO-d₆ (Deuterated Dimethyl Sulfoxide) |

| Ethene |

| HCN (Hydrogen Cyanide) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques that provide valuable information about the functional groups and electronic structure of 6-Ethylpteridine-2,4-diamine. While specific experimental data for this exact compound is not widely published, a detailed analysis can be extrapolated from the known spectral characteristics of the 2,4-diaminopteridine (B74722) core and related 6-substituted pteridine derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present. For 6-Ethylpteridine-2,4-diamine, the IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its constituent functional groups.

The primary amino groups (-NH₂) at the 2 and 4 positions of the pteridine ring are expected to show characteristic N-H stretching vibrations in the region of 3400-3100 cm⁻¹. These bands are often broad due to hydrogen bonding. The ethyl group at the 6-position will be identifiable by its C-H stretching vibrations, typically occurring between 3000 and 2850 cm⁻¹. The aromatic-like C=N and C=C stretching vibrations within the pteridine ring system will produce a series of sharp to medium intensity bands in the 1650-1450 cm⁻¹ region.

Interactive Data Table: Predicted Infrared Absorption Bands for 6-Ethylpteridine-2,4-diamine

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3100 | N-H Stretch | Primary Amine (-NH₂) | Medium-Strong, Broad |

| 3000 - 2850 | C-H Stretch | Ethyl Group (-CH₂CH₃) | Medium |

| 1650 - 1550 | C=N Stretch | Pteridine Ring | Strong |

| 1580 - 1450 | C=C Stretch | Pteridine Ring | Medium-Strong |

| 1470 - 1450 | C-H Bend | Ethyl Group (-CH₂CH₃) | Medium |

| 1380 - 1365 | C-H Bend (CH₃ umbrella) | Ethyl Group (-CH₂CH₃) | Medium |

| 1350 - 1250 | C-N Stretch | Amino Groups | Medium |

Note: The data in this table are predicted values based on the analysis of structurally similar pteridine derivatives and general principles of IR spectroscopy. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pteridine ring system, being a conjugated aromatic-like heterocycle, exhibits characteristic UV absorption bands. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring.

The UV-Vis spectrum of 6-Ethylpteridine-2,4-diamine is anticipated to show strong absorptions corresponding to π → π* transitions within the conjugated pteridine system. The presence of the electron-donating amino groups and the alkyl ethyl group influences the energy of these transitions, typically causing a bathochromic (red) shift compared to the unsubstituted pteridine core. It is expected that 6-Ethylpteridine-2,4-diamine will exhibit at least two major absorption bands in the UV region, likely between 250 and 400 nm.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for 6-Ethylpteridine-2,4-diamine

| Wavelength (λmax, nm) | Solvent | Type of Transition |

| ~260 - 280 | Methanol/Ethanol | π → π |

| ~350 - 370 | Methanol/Ethanol | π → π |

Note: The data in this table are estimated values based on the UV-Vis spectra of related 2,4-diaminopteridine derivatives. The exact absorption maxima and molar absorptivity can be influenced by the solvent used.

Advanced Characterization Techniques for Solid-State Analysis (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a specific crystal structure for 6-Ethylpteridine-2,4-diamine is not publicly available in crystallographic databases, analysis of closely related structures, such as 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate, allows for a predictive discussion of its likely solid-state characteristics. It is anticipated that 6-Ethylpteridine-2,4-diamine would crystallize in a centrosymmetric or non-centrosymmetric space group, with the crystal packing being significantly influenced by hydrogen bonding.

Interactive Data Table: Predicted Crystallographic Parameters for 6-Ethylpteridine-2,4-diamine (based on analogous structures)

| Parameter | Predicted Value/Characteristic |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Intermolecular Interactions | N-H···N hydrogen bonds |

| N-H···O hydrogen bonds (if crystallized with solvent) | |

| π-π stacking of pteridine rings | |

| van der Waals forces from ethyl groups |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction study. The actual crystallographic parameters can only be determined through experimental analysis of a suitable single crystal.

Computational Chemistry and Theoretical Investigations of 6 Ethylpteridine 2,4 Diamine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Ethylpteridine-2,4-diamine, DFT studies are instrumental in understanding its fundamental chemical properties.

Quantum Chemical Calculations of Molecular Orbitals and Electrostatic Potential

Quantum chemical calculations provide a detailed picture of the electron distribution within the 6-Ethylpteridine-2,4-diamine molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and stability. acs.orgnih.gov

The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 6-Ethylpteridine-2,4-diamine, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pteridine (B1203161) ring and the amino groups, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino groups and the ethyl group.

Table 1: Illustrative DFT Calculation Results for a Pteridine Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative for a generic pteridine derivative and are not specific experimental or calculated values for 6-Ethylpteridine-2,4-diamine.

Theoretical Analysis of Protonation Sites and Tautomeric Equilibria

The pteridine ring system contains several nitrogen atoms that can be protonated. Theoretical calculations can predict the most likely protonation sites by evaluating the relative energies of the different protonated forms. The nitrogen atoms in the pyrimidine (B1678525) and pyrazine (B50134) rings are potential sites for protonation, and their basicity is influenced by the electronic effects of the amino and ethyl substituents. Computational studies on similar pteridine molecules have shown that the N1 and N8 atoms are often the most favorable sites for protonation.

Tautomerism is another important aspect for pteridine derivatives. 6-Ethylpteridine-2,4-diamine can exist in different tautomeric forms, primarily involving the migration of protons between the nitrogen atoms of the ring and the exocyclic amino groups (amino-imino tautomerism). DFT calculations can determine the relative stability of these tautomers by calculating their ground-state energies. These studies are crucial as the biological activity of a molecule can be highly dependent on its dominant tautomeric form.

Redox Behavior and Electron Transfer Properties Modeling

The pteridine nucleus is known for its ability to participate in redox reactions, a property that is central to the function of many pterin-dependent enzymes. Computational modeling can be used to predict the redox potential of 6-Ethylpteridine-2,4-diamine and to study the mechanism of its electron transfer processes. DFT calculations can be employed to determine the one-electron oxidation and reduction potentials. researchgate.net The distribution of spin density in the resulting radical ions can also be analyzed to understand how the unpaired electron is delocalized over the pteridine ring system. This information is vital for understanding its potential role as a redox-active compound in biological systems. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For 6-Ethylpteridine-2,4-diamine, MD simulations can provide valuable insights into its conformational flexibility and its interactions with the surrounding solvent.

While the pteridine ring itself is relatively rigid, the ethyl group at the 6-position has rotational freedom. MD simulations can explore the different conformations of the ethyl group and determine their relative populations. This is important as the conformation of this substituent can influence how the molecule binds to a biological target.

Furthermore, MD simulations can be used to study the hydration of 6-Ethylpteridine-2,4-diamine by explicitly modeling the surrounding water molecules. These simulations can reveal the structure of the hydration shell and identify specific hydrogen bonding interactions between the molecule and water. Understanding these solvent interactions is crucial for accurately predicting the molecule's behavior in an aqueous biological environment.

In Silico Docking and Ligand-Protein Interaction Predictions

In silico molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. ijfmr.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

For 6-Ethylpteridine-2,4-diamine, molecular docking studies can be performed to predict its binding mode to various protein targets. Pteridine derivatives are known to interact with enzymes such as dihydrofolate reductase (DHFR) and pteridine reductase (PTR1). researchgate.netresearchgate.net Docking simulations would involve placing the 6-Ethylpteridine-2,4-diamine molecule into the active site of a target protein and using a scoring function to evaluate the binding affinity of different poses.

These simulations can predict key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For example, the amino groups at positions 2 and 4, and the nitrogen atoms of the pteridine ring, are likely to act as hydrogen bond donors and acceptors, respectively. The ethyl group at position 6 would likely engage in hydrophobic interactions within the binding pocket.

Table 2: Predicted Ligand-Protein Interactions for a Pteridine Inhibitor

| Protein Target | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| Dihydrofolate Reductase (DHFR) | Asp27, Ile50, Phe31 | Hydrogen Bond, Hydrophobic | -8.5 |

| Pteridine Reductase 1 (PTR1) | Tyr110, Ser111, Arg17 | Hydrogen Bond, Pi-Stacking | -9.2 |

Note: This table presents illustrative data for a generic pteridine inhibitor and does not represent specific findings for 6-Ethylpteridine-2,4-diamine.

These in silico predictions provide a valuable starting point for the design of more potent and selective inhibitors based on the 6-Ethylpteridine-2,4-diamine scaffold. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 6 Ethylpteridine 2,4 Diamine Derivatives

Design Principles for Pteridine-Based Chemical Probes and Ligands

The design of chemical probes and ligands based on the 6-ethylpteridine-2,4-diamine scaffold is guided by several key principles aimed at optimizing their interaction with biological targets, which are often enzymes such as kinases or reductases. The pteridine (B1203161) core itself is a well-established pharmacophore, known to mimic endogenous purines and pterins, allowing it to interact with the ATP-binding sites of various enzymes.

A primary design consideration is the strategic placement of substituents on the pteridine ring to achieve desired properties such as potency, selectivity, and favorable pharmacokinetic profiles. The 2,4-diamino substitution pattern is a common starting point, as these amino groups can form critical hydrogen bonds with the target protein. The ethyl group at the 6-position is significant as it can influence the compound's interaction with hydrophobic pockets within the binding site.

Key Design Principles Include:

Mimicry of Endogenous Ligands: The pteridine scaffold serves as a bioisostere for purines, enabling competitive binding to purine-binding sites in enzymes.

Hydrogen Bonding: The amino groups at the C2 and C4 positions are crucial for forming hydrogen bond interactions with the hinge region of kinases or other key residues in the active site of target enzymes.

Exploitation of Hydrophobic Pockets: Substituents at the C6 and C7 positions, such as the ethyl group in 6-ethylpteridine-2,4-diamine, are designed to fit into and interact with hydrophobic regions of the binding pocket, thereby enhancing binding affinity.

Modulation of Physicochemical Properties: Modifications to the core structure and its substituents are used to fine-tune properties like solubility, membrane permeability, and metabolic stability. For instance, the introduction of polar groups can improve aqueous solubility.

Selectivity Enhancement: Subtle structural modifications can be used to achieve selectivity for a specific target enzyme over closely related ones. For example, the size and nature of the substituent at the 6-position can influence selectivity between different kinases.

Correlation Between Substituent Modifications and Molecular Interactions

The ethyl group at the 6-position plays a crucial role in the interaction with the target protein. The size and lipophilicity of this group can influence how the molecule orients itself within the binding site. For instance, in kinase inhibition, the 6-position substituent can project into a hydrophobic pocket, and the optimal size of this group is target-dependent. While an ethyl group may be optimal for one target, a larger or smaller group might be preferred for another.

Substitutions on the 2- and 4-amino groups also have a profound impact on activity. N-alkylation or N-arylation of these amino groups can modulate the hydrogen-bonding pattern and introduce additional van der Waals or hydrophobic interactions. For example, introducing a (hetero)arylmethyl group at the 4-amino position has been shown to increase potency in some contexts. nih.gov

The table below illustrates the generalized effect of substituent modifications on the pteridine-2,4-diamine core, based on findings from related series of compounds.

| Position of Modification | Type of Substituent | General Effect on Molecular Interaction |

| C6 | Small alkyl (e.g., methyl, ethyl) | Favorable hydrophobic interactions in specific pockets. |

| Larger alkyl or aryl | Can either enhance or decrease affinity depending on the size and shape of the binding pocket. | |

| C7 | Hydrogen | Often a baseline for comparison. |

| Alkyl or aryl | Can influence potency and selectivity, often in conjunction with the C6 substituent. | |

| N2 | Unsubstituted (-NH2) | Forms key hydrogen bonds. |

| Alkylated or arylated | Can alter hydrogen bonding and introduce new interactions. | |

| N4 | Unsubstituted (-NH2) | Forms key hydrogen bonds. |

| Substituted (e.g., with benzyl, piperazinyl) | Can significantly increase potency by accessing additional binding regions. |

This table presents generalized trends observed in pteridine-2,4-diamine derivatives and is intended for illustrative purposes.

Research on related 2,4-diaminopteridine (B74722) derivatives has shown that the presence of 6,7-dimethyl groups can enhance protection against lipid peroxidation. nih.gov In studies on lipoxygenase inhibition, substitution at the 4-amino group generally increased potency, with polar substituents on appended rings further enhancing this effect. nih.gov

Fragment-Based Design and In Silico Recombination Strategies

Fragment-based drug design (FBDD) and in silico recombination are powerful strategies for the discovery and optimization of ligands for various biological targets, including those for which 6-ethylpteridine-2,4-diamine derivatives are relevant. These approaches involve identifying small molecular fragments that bind to the target and then growing or linking these fragments to create more potent lead compounds.

The FBDD process for developing derivatives of 6-ethylpteridine-2,4-diamine would typically involve:

Fragment Library Screening: A library of low-molecular-weight fragments is screened against the target protein to identify "hits" that bind, albeit with low affinity.

Hit Validation and Structural Characterization: The binding of these fragments is confirmed, and their binding mode is determined, often using biophysical techniques like X-ray crystallography or NMR spectroscopy.

Fragment Evolution or Linking:

Fragment Growing: A validated fragment hit is elaborated by adding functional groups to improve its interaction with the target. For example, a fragment binding near the 6-position of a pteridine binding site could be grown to include an ethyl group to occupy a hydrophobic pocket.

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker to create a single, higher-affinity molecule.

In silico recombination strategies complement FBDD by using computational methods to virtually screen and combine fragments. For the 6-ethylpteridine-2,4-diamine scaffold, this could involve:

Virtual Screening: Docking libraries of virtual fragments to the target's binding site to predict favorable interactions.

De Novo Design: Using algorithms to build novel molecules fragment by fragment within the constraints of the target's active site. The 6-ethylpteridine-2,4-diamine core could be used as a starting scaffold for such a design process.

These computational tools allow for the exploration of a vast chemical space and the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 6-ethylpteridine-2,4-diamine derivatives, QSAR models can be developed to predict the activity of unsynthesized analogues and to provide insights into the structural features that are important for their biological effects.

The development of a QSAR model for this class of compounds typically involves the following steps:

Data Set Compilation: A dataset of 6-ethylpteridine-2,4-diamine derivatives with their experimentally determined biological activities (e.g., IC50 values) is collected.

Molecular Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Describe the connectivity of atoms.

Geometrical descriptors: Relate to the 3D shape of the molecule.

Electronic descriptors: Characterize the electronic properties, such as charge distribution and dipole moment.

Hydrophobic descriptors: Quantify the lipophilicity of the molecule (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR equation for a series of 6-ethylpteridine-2,4-diamine derivatives might look like:

log(1/IC50) = a(logP) - b(Molecular_Volume) + c*(Dipole_Moment) + d

Where a, b, and c are coefficients determined by the regression analysis, and d is a constant. Such a model could suggest that activity increases with hydrophobicity (logP) and dipole moment, but decreases with increasing molecular volume.

The insights gained from QSAR models can guide the design of new 6-ethylpteridine-2,4-diamine derivatives with potentially improved activity by suggesting which molecular properties should be optimized.

Mechanistic Research on 6 Ethylpteridine 2,4 Diamine Interactions at the Molecular Level

Investigations of Enzymatic Cofactor Roles and Enzyme-Ligand Interactions

The 2,4-diaminopteridine (B74722) scaffold, a core component of 6-Ethylpteridine-2,4-diamine, is a well-established pharmacophore known for its interaction with various enzymes, particularly those involved in folate metabolism. Research in this area has primarily focused on its role as an inhibitor rather than an enzymatic cofactor.

Studies with Dihydrofolate Reductase (DHFR) and Pteridine (B1203161) Reductase (PTR1)

The primary molecular targets for many 2,4-diaminopteridine derivatives are Dihydrofolate Reductase (DHFR) and, in certain parasites, Pteridine Reductase (PTR1). These enzymes are crucial for maintaining the intracellular pool of reduced folates and pterins.

In trypanosomatid parasites, such as Leishmania and Trypanosoma, Pteridine Reductase 1 (PTR1) provides a bypass mechanism for DHFR inhibition. PTR1 can reduce both pterins and folates, rendering the parasites resistant to traditional DHFR inhibitors. Consequently, dual inhibition of both DHFR and PTR1 is a key strategy in the development of anti-parasitic drugs. Several 2,4-diamino-6-substituted pteridines have been identified as potent inhibitors of parasitic PTR1. nih.gov The pteridine core of these inhibitors is a known scaffold for targeting both DHFR and PTR1. mdpi.com

| Compound | Target Enzyme | Organism | Inhibitory Activity (IC50/Ki) |

|---|---|---|---|

| 2,4-diamino-6,7-disubstituted-pteridine | PI3 kinase | Not specified | Inhibitor |

| 2,4-diamino-6-arylaminomethylpteridines | Parasitic pteridine reductases | Parasites | Potent inhibitors |

| Cycloguanil (a diaminotriazine analog) | TbPTR1 | Trypanosoma brucei | Inhibitor |

Exploration of Interactions with Other Pteridine-Dependent Enzymes

The pteridine scaffold is found in a variety of biological contexts, suggesting that its derivatives could interact with other pteridine-dependent enzymes. Pterins serve as cofactors for aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase. While direct studies on 6-Ethylpteridine-2,4-diamine with these enzymes are limited, the structural similarity to naturally occurring pterins suggests a potential for interaction. For example, some pteridine derivatives have been investigated for their ability to inhibit lipoxygenase, an enzyme involved in inflammatory pathways. nih.govnih.gov A study on N-substituted 2,4-diaminopteridines revealed that some of these compounds are inhibitors of soybean lipoxygenase, with IC50 values as low as 100 nM. nih.gov

Modulation of Biochemical Pathways by Pteridine-2,4-diamine Analogs

By interacting with key enzymes, 6-Ethylpteridine-2,4-diamine and its analogs can modulate critical biochemical pathways.

Interference with Purine Salvage Pathways

Currently, there is a lack of direct scientific evidence specifically linking 6-Ethylpteridine-2,4-diamine or its close analogs to the interference with purine salvage pathways. The primary mechanism of action for antifolates is the inhibition of de novo purine synthesis through the depletion of tetrahydrofolate, a key cofactor in this pathway. The purine salvage pathway, which recycles purine bases from the breakdown of nucleic acids, is a distinct process. While both pathways are crucial for nucleotide biosynthesis, the direct impact of pteridine-2,4-diamine analogs on purine salvage enzymes has not been a major focus of published research.

Impact on One-Carbon Metabolism

The impact of 2,4-diaminopteridine analogs on one-carbon metabolism is primarily mediated through the inhibition of DHFR. One-carbon metabolism is a network of interconnected pathways that are essential for the synthesis of nucleotides (purines and thymidylate) and several amino acids. nih.gov This metabolic system relies on folate cofactors to accept and donate one-carbon units.

By inhibiting DHFR, 6-Ethylpteridine-2,4-diamine would block the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). This leads to a depletion of the THF pool and its one-carbon derivatives, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate. These THF derivatives are essential for:

Purine Synthesis: 10-formyltetrahydrofolate is required for two steps in the de novo purine biosynthesis pathway.

Thymidylate Synthesis: 5,10-methylenetetrahydrofolate is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase.

Therefore, the inhibition of DHFR by pteridine-2,4-diamine analogs effectively disrupts DNA synthesis and repair, leading to cell growth arrest. This is the fundamental mechanism of action for antifolate drugs like methotrexate. ijrpr.com

Redox Chemistry and Free Radical Interactions of Pteridine-2,4-diamines

Recent research has highlighted the antioxidant potential of pteridine-2,4-diamine derivatives. A study investigating a series of N-substituted 2,4-diaminopteridines demonstrated that many of these compounds exhibit potent lipid antioxidant and radical-scavenging properties. nih.govnih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. The ability of pteridine-2,4-diamines to act as radical scavengers suggests a potential therapeutic role in conditions associated with oxidative stress. In one study, several pteridine derivatives displayed significant radical-scavenging activity. nih.gov For instance, compound 18g (2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine) was identified as a highly potent antioxidant in a linoleic acid peroxidation assay, with an IC50 value of 0.1 μM. nih.gov

| Compound | Assay | Activity (IC50) |

|---|---|---|

| 5c | Linoleic acid peroxidation | Potent |

| 9 | Linoleic acid peroxidation | Potent |

| 13 | Linoleic acid peroxidation | Potent |

| 18e | Linoleic acid peroxidation | Potent |

| 18g | Linoleic acid peroxidation | 0.1 μM |

| 22 | Linoleic acid peroxidation | Potent |

| 24 | Linoleic acid peroxidation | Potent |

The antioxidant activity of these compounds is attributed to their chemical structure, which allows them to donate electrons to neutralize free radicals. This redox activity positions pteridine-2,4-diamines as interesting scaffolds for the development of dual-target agents that can both inhibit specific enzymes and combat oxidative stress. nih.gov

Radical Scavenging Mechanisms of Reduced Forms

The antioxidant activity of pteridine derivatives is influenced by the substitution pattern on the pteridine ring. For instance, studies on a series of N-substituted 2,4-diaminopteridines have demonstrated their potential as antioxidants. nih.gov The presence of 6,7-dimethyl groups on the pteridine ring, for example, has been shown to significantly enhance protection against lipid peroxidation. tandfonline.com This suggests that the ethyl group at the 6-position of 6-Ethylpteridine-2,4-diamine likely influences its radical scavenging efficacy, although specific structure-activity relationship studies for this particular compound are not extensively documented. nih.govrsc.orgmdpi.commdpi.com

Pro-oxidative Activities and Fenton Chemistry Promotion

In a seeming contradiction to their antioxidant properties, pteridine derivatives can also exhibit pro-oxidant activities, particularly in the presence of transition metal ions. nih.gov Reduced pterins, being strong reducing agents, can participate in Fenton chemistry. nih.govnih.gov The Fenton reaction involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH). nih.gov

Reduced pteridines can promote this reaction by reducing ferric iron (Fe³⁺) back to ferrous iron (Fe²⁺), thereby perpetuating the cycle of radical generation. nih.gov This pro-oxidant behavior is dependent on the specific experimental conditions. nih.gov While direct evidence for 6-Ethylpteridine-2,4-diamine promoting Fenton chemistry is not available, the general behavior of reduced pterins suggests a potential for such activity. nih.govnih.gov

Table 1: Factors Influencing the Antioxidant vs. Pro-oxidant Activity of Pteridine Derivatives

| Factor | Influence on Activity |

| Redox State | Reduced forms (dihydro-, tetrahydro-) tend to be antioxidants. nih.gov |

| Presence of Transition Metals | In the presence of ions like Fe²⁺/Fe³⁺, reduced pterins can promote pro-oxidant Fenton chemistry. nih.govnih.gov |

| Substitution Pattern | Substituents on the pteridine ring can modulate the compound's redox potential and, consequently, its activity. tandfonline.com |

| Local Environment | The physiological context, including local concentrations of reactants, can shift the balance between antioxidant and pro-oxidant effects. nih.gov |

Inhibition and Substrate Roles in Free Radical Generating Enzymes

Aromatic pteridines have been identified as potential modulators of enzymes involved in the generation of free radicals. nih.gov They can act as either inhibitors or substrates for these enzymes. nih.gov For example, various pteridine derivatives have been investigated as inhibitors of lipoxygenase (LOX), an enzyme that catalyzes the oxidation of polyunsaturated fatty acids, leading to the formation of lipid hydroperoxides. nih.govtandfonline.comnih.gov The 2,4-diaminopteridine core has been identified as a novel scaffold for LOX inhibition. nih.govnih.gov

Furthermore, some pteridine derivatives have been shown to interact with xanthine oxidase, an enzyme that can produce superoxide radicals. researchgate.netnih.gov While a study on 3-alkyl-6-phenyl-4(3H)-pteridinones showed that only the 3-methyl derivative was a very weak substrate for xanthine oxidase from Arthrobacter M-4, this highlights the potential for interaction, which is highly dependent on the specific substitution pattern. researchgate.net The role of 6-Ethylpteridine-2,4-diamine in relation to these enzymes has not been specifically detailed in the available literature.

Biosynthetic and Metabolic Pathways Involving Pteridine 2,4 Diamines

De Novo and Salvage Biosynthesis Pathways of Pteridines

The biosynthesis of pteridines in organisms universally begins with guanosine-5'-triphosphate (GTP). This precursor undergoes a series of enzymatic reactions to form the core pteridine (B1203161) structure, which can then be modified to produce a wide array of derivatives. These production routes are generally categorized as de novo (new synthesis) and salvage pathways.

The de novo pathway involves the enzymatic conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate, a key intermediate. This is followed by further enzymatic steps that lead to intermediates like 6-pyruvoyl-tetrahydropterin, from which various pteridines, including the essential cofactor tetrahydrobiopterin (B1682763), are synthesized.

The salvage pathway provides an alternative route for the synthesis of critical pteridines like tetrahydrobiopterin from precursors such as sepiapterin (B94604). This pathway is crucial for recycling and maintaining adequate levels of essential pteridine cofactors.

Specific research on the de novo or salvage biosynthesis of 6-Ethylpteridine-2,4-diamine is not detailed in the available scientific literature. It is plausible that if this compound is naturally occurring, its biosynthesis would involve the modification of a common pteridine intermediate, potentially through the enzymatic addition of an ethyl group to a 6-substituted precursor. However, the specific enzymes and substrates involved in such a pathway have not been identified.

Enzymology of Pteridine Biosynthesis and Metabolism

The biosynthesis and metabolism of pteridines are governed by a host of specific enzymes that catalyze the various steps in these pathways. Key enzymes in the general pteridine pathways include:

GTP cyclohydrolase I: Initiates the de novo pathway by converting GTP to 7,8-dihydroneopterin triphosphate.

Pyruvoyl-tetrahydropterin synthase: Catalyzes a crucial step in the formation of 6-pyruvoyl-tetrahydropterin.

Sepiapterin reductase: A key enzyme in both the de novo and salvage pathways leading to tetrahydrobiopterin.

Xanthine dehydrogenase: Involved in the hydroxylation of the pteridine ring at various positions, leading to compounds like isoxanthopterin (B600526) and xanthopterin.

The table below summarizes some of the key enzymes involved in general pteridine biosynthesis.

| Enzyme | Function in Pteridine Pathway |

| GTP cyclohydrolase I | Converts GTP to 7,8-dihydroneopterin triphosphate. |

| Pyruvoyl-tetrahydropterin synthase | Forms 6-pyruvoyl-5,6,7,8-tetrahydropterin. |

| Sepiapterin reductase | Reduces sepiapterin to 7,8-dihydrobiopterin. |

| Dihydrofolate reductase | Reduces 7,8-dihydrobiopterin to 5,6,7,8-tetrahydrobiopterin. |

| Xanthine dehydrogenase | Catalyzes hydroxylation at positions 6 and 7 of the pteridine ring. |

This table represents enzymes in the general pteridine pathways; their specific activity on 6-Ethylpteridine-2,4-diamine or its precursors has not been documented.

There is no specific information available regarding the enzymology of 6-Ethylpteridine-2,4-diamine metabolism. It is unknown which specific enzymes might be responsible for its synthesis or degradation in biological systems.

Diversification of Pteridine Biosynthesis Pathways in Biological Systems

Pteridine biosynthesis pathways have undergone significant diversification throughout evolution, leading to a wide array of functions. A prominent example of this is the co-option of the pteridine pathway for pigmentation in various organisms, such as insects. In water striders, for instance, the pathway that ancestrally produced red pigments in the eyes has been recruited to create a variety of embryonic colors in other tissues. This diversification is often achieved through changes in gene expression and the evolution of enzymes with novel substrate specificities.

The role of 6-Ethylpteridine-2,4-diamine in the diversification of pteridine biosynthesis is currently unknown. Without evidence of its natural occurrence or specific biological function, it is not possible to place it within the context of evolutionary diversification of these pathways.

Intermediary Metabolism and Biological Significance of Pteridine Derivatives

Pteridine derivatives are of immense biological significance, primarily serving as essential cofactors for a variety of enzymes. Tetrahydrobiopterin, for example, is a critical cofactor for aromatic amino acid hydroxylases, which are necessary for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, and for nitric oxide synthases. Other pteridines function as pigments, contributing to the coloration of butterfly wings and insect eyes.

The intermediary metabolism of 6-Ethylpteridine-2,4-diamine and its specific biological significance have not been established. While the 2,4-diaminopteridine (B74722) core is a scaffold for some biologically active molecules, including antifolates, the specific roles of the 6-ethyl substituted version are not characterized in the scientific literature. Research on other 2,4-diaminopteridine derivatives has explored their potential as radical scavengers and anti-inflammatory agents, though this is not specific to the 6-ethyl variant.

Future Research Directions and Unexplored Avenues for 6 Ethylpteridine 2,4 Diamine

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The availability of a compound is a critical bottleneck for extensive research. While classical methods for pteridine (B1203161) synthesis exist, often involving the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes for 6-Ethylpteridine-2,4-diamine.

Key research objectives in this area include:

Process Optimization: Systematic investigation into existing synthetic pathways to improve reaction yields, reduce the formation of by-products, and simplify purification processes. researchgate.net This could involve fine-tuning reaction conditions such as temperature, solvents, and catalysts.

Catalyst Development: Exploring novel catalysts, including organometallic complexes or biocatalysts, to achieve higher regioselectivity and stereoselectivity, which is crucial when synthesizing more complex derivatives.

Modern Synthetic Technologies: Implementing advanced techniques such as solid-phase synthesis or continuous flow chemistry. nih.gov Solid-phase approaches could facilitate the rapid generation of a library of related analogues for structure-activity relationship (SAR) studies, while flow chemistry can offer improved safety, scalability, and consistency. researchgate.netnih.gov

Greener Chemistry: Designing synthetic routes that utilize less hazardous reagents and solvents, minimize waste, and are more energy-efficient, aligning with the principles of sustainable chemistry. researchgate.net The use of mechano-chemistry for pterin (B48896) functionalization represents a promising new strategy in this domain. mdpi.com

Table 1: Potential Future Synthetic Methodologies| Methodology | Objective | Potential Advantages |

|---|---|---|

| Flow Chemistry | Improve scalability and reaction control | Enhanced safety, higher consistency, reduced reaction times. |

| Solid-Phase Synthesis | Facilitate analogue library creation | Simplified purification, amenable to automation. nih.gov |

| Biocatalysis | Enhance selectivity and sustainability | High specificity, mild reaction conditions, reduced environmental impact. |

| Mechano-chemical Synthesis | Develop solvent-free reaction conditions | Reduced solvent waste, access to novel reactivity. mdpi.com |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and accelerating the discovery process. elsevierpure.comresearchgate.net For 6-Ethylpteridine-2,4-diamine, a concerted computational approach could provide profound insights into its physicochemical properties and potential biological activities.

Future avenues for computational research include:

Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) to accurately model the electronic structure of 6-Ethylpteridine-2,4-diamine. This can predict properties such as molecular orbital energies, reactivity indices, and spectroscopic characteristics, which are fundamental to understanding its chemical behavior. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models for a series of pteridine analogues. nih.gov By correlating structural features with observed biological activity, these models can predict the potency of 6-Ethylpteridine-2,4-diamine and guide the design of new derivatives with enhanced efficacy. nih.govnih.gov

Molecular Docking and Virtual Screening: Using the modeled structure of 6-Ethylpteridine-2,4-diamine to perform docking studies against libraries of known protein structures. This can help identify potential biological targets and provide initial hypotheses about its mechanism of action. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of 6-Ethylpteridine-2,4-diamine when interacting with a potential protein target. nih.govnih.gov MD simulations provide an atomic-level view of the binding process, the stability of the protein-ligand complex, and the specific interactions that govern binding affinity. nih.govmdpi.com

Table 2: Applications of Computational Approaches| Computational Method | Predicted Property / Application |

|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral properties. mdpi.com |

| 3D-QSAR | Prediction of biological activity, guiding new derivative design. nih.gov |

| Molecular Docking | Identification of potential protein targets, prediction of binding modes. nih.gov |

| Molecular Dynamics (MD) | Analysis of binding stability, elucidation of interaction dynamics. nih.gov |

Exploration of Undiscovered Molecular Interaction Mechanisms

A crucial step in understanding the biological relevance of 6-Ethylpteridine-2,4-diamine is to identify its molecular targets and elucidate the mechanisms through which it exerts its effects. While some pteridine derivatives are known to interact with enzymes in the folate pathway, such as pteridine reductase 1 (PTR1), the specific targets for this compound remain unknown. nih.gov

Future research should be directed towards:

Target Identification: Employing unbiased screening approaches to discover novel protein interactors. This can be achieved through techniques like inverse virtual screening, where the compound is computationally docked against a vast array of protein structures to find potential binders. clinmedkaz.org Experimental validation using methods like affinity chromatography-mass spectrometry would be a necessary next step.

Biophysical Characterization: Once potential targets are identified, biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or X-ray crystallography are essential to confirm the interaction, determine binding affinity, and resolve the atomic-level details of the binding mode.

Dynamic Interaction Studies: Utilizing MD simulations to explore the conformational changes in both the protein and 6-Ethylpteridine-2,4-diamine upon binding. frontiersin.orgresearchgate.net This can reveal allosteric effects and provide a more complete picture of the interaction mechanism beyond a static crystal structure.

Functional Assays: Developing cellular or biochemical assays to probe the functional consequences of the compound binding to its target. This is key to translating molecular interactions into a physiological or pharmacological effect.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of 6-Ethylpteridine-2,4-diamine, it is necessary to move beyond a single target and adopt a systems-level perspective. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a small molecule. nih.govmdpi.com

A forward-looking research strategy would involve:

Transcriptomic Analysis (RNA-Seq): Treating a relevant cell line or model organism with 6-Ethylpteridine-2,4-diamine and analyzing the resulting changes in gene expression. This can identify entire pathways and gene regulatory networks that are perturbed by the compound.

Proteomic Analysis: Using mass spectrometry-based proteomics to quantify changes in protein abundance and post-translational modifications following treatment. This provides a direct link between gene expression changes and functional cellular machinery. researchgate.net

Metabolomic Analysis: Profiling the changes in small-molecule metabolites to understand how the compound affects cellular metabolism. nih.gov This is particularly relevant for pteridines, given their roles as enzymatic cofactors in various metabolic pathways. researchgate.net

Integrative Data Analysis: Employing advanced bioinformatic and machine learning tools to integrate these diverse omics datasets. nih.govnih.gov This integrated analysis can uncover complex molecular patterns, reveal the compound's mode of action, identify potential biomarkers for its activity, and predict off-target effects. mit.edumdpi.com

By pursuing these future research directions, the scientific community can systematically build a comprehensive understanding of 6-Ethylpteridine-2,4-diamine, paving the way for its potential application in various fields of biomedical research and beyond.

Mentioned Compounds

Q & A

Q. How should researchers design a robust dose-response study for 6-Ethylpteridine-2,4-diamine in animal models?

- Methodological Answer : Use a log-spaced dosing regimen (e.g., 1, 3, 10, 30 mg/kg) with n ≥ 6 per group. Include vehicle and positive controls. Monitor biomarkers (e.g., liver enzymes, cytokine levels) and perform histopathology. Apply Hill slope analysis to EC₅₀/LC₅₀ calculations .

Data Presentation and Reproducibility Guidelines

- Raw Data : Organize in tables with headers (e.g., "Reaction Conditions," "Yield (%)") and include uncertainties (e.g., ±SD) .

- Statistical Analysis : Use ANOVA for multi-group comparisons and Tukey’s post-hoc test. Report p-values and effect sizes .

- Citations : Prioritize primary literature from PubMed/CAS SciFinder and avoid non-peer-reviewed sources (e.g., BenchChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。